3-(2,5-Difluorobenzyl)pyrrolidine
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Overview
Description
3-(2,5-Difluorobenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,5-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorobenzyl)pyrrolidine typically involves the reaction of 2,5-difluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
3-(2,5-Difluorobenzyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to modulation of biological pathways. Detailed studies on its binding modes and effects on cellular processes are ongoing .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but without the benzyl substitution.
2,5-Difluorobenzylamine: A compound with a similar benzyl group but different core structure.
Fluorinated Pyrrolidines: Compounds with varying degrees of fluorination and substitution patterns .
Uniqueness: 3-(2,5-Difluorobenzyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H13F2N |
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Molecular Weight |
197.22 g/mol |
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2N/c12-10-1-2-11(13)9(6-10)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2 |
InChI Key |
XYHALVLZVWJAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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